2-Chloro-6-ethoxyaniline
Overview
Description
2-Chloro-6-ethoxyaniline is an organic compound with the molecular formula C8H10ClNO. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 2-position and an ethoxy group at the 6-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-ethoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the reduction of 2-chloro-6-nitroaniline using a reducing agent such as iron powder in the presence of hydrochloric acid. The nitro group is reduced to an amino group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The starting material, 2-chloroaniline, is first nitrated to form 2-chloro-6-nitroaniline. This intermediate is then reduced using catalytic hydrogenation or other reducing agents to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder, tin(II) chloride (SnCl2), and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
2-Chloro-6-ethoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxyaniline depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
2-Chloro-6-ethoxyaniline can be compared with other similar compounds, such as:
2-Chloroaniline: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
2-Chloro-6-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.
2,6-Dichloroaniline: Contains two chlorine atoms, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
2-chloro-6-ethoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZCDUWEZAWMSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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